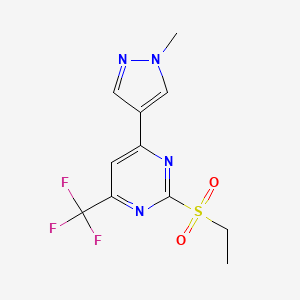

2-(ethylsulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine

Description

This pyrimidine derivative features a trifluoromethyl group at position 6, a 1-methylpyrazole substituent at position 4, and an ethylsulfonyl group at position 2. This compound is cataloged under CAS 1005678-64-7 and has been explored as a versatile scaffold in medicinal chemistry, though commercial availability is currently listed as "discontinued" by suppliers like CymitQuimica .

Properties

IUPAC Name |

2-ethylsulfonyl-4-(1-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3N4O2S/c1-3-21(19,20)10-16-8(7-5-15-18(2)6-7)4-9(17-10)11(12,13)14/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILUWOEONXWIKCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NC(=CC(=N1)C(F)(F)F)C2=CN(N=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(ethylsulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine (CAS No. 1005678-64-7) is a member of the pyrimidine family, notable for its diverse biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, supported by relevant research findings and case studies.

Structure

The molecular formula of this compound is , with a molecular weight of approximately 320.29 g/mol. The compound features a trifluoromethyl group, which enhances its lipophilicity and biological relevance.

Chemical Identifiers

| Identifier Type | Identifier |

|---|---|

| CAS Number | 1005678-64-7 |

| InChI Key | Not available |

| SMILES | CC(S(=O)(=O))C1=CN(C(=O)C2=C1C(=NC=N2)C(C)C)C(F)(F)F |

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study conducted on various substituted pyrimidines revealed that this compound displayed potent activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of essential metabolic pathways in these microorganisms.

Antiparasitic Activity

In vitro studies have shown that this compound has substantial antiparasitic activity against protozoan parasites such as Giardia intestinalis and Entamoeba histolytica. The compound demonstrated nanomolar potency in inhibiting these pathogens, suggesting potential for therapeutic applications in treating parasitic infections .

Anticancer Potential

Recent investigations into the anticancer properties of this compound have yielded promising results. The compound has shown efficacy in inhibiting the proliferation of various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent.

Synthesis and Evaluation

A significant study involved synthesizing this compound alongside other derivatives to evaluate their biological activities. The results indicated that modifications to the structure could enhance or diminish activity against specific pathogens. For example, the introduction of different substituents on the pyrimidine ring altered the antimicrobial potency significantly .

Comparative Analysis

A comparative analysis of similar compounds highlighted that those with trifluoromethyl groups often exhibited enhanced biological activities compared to their non-trifluorinated counterparts. This trend underscores the importance of fluorination in drug design, particularly for compounds targeting microbial infections and cancer cells.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Preliminary results suggest that at therapeutic doses, the compound exhibits low toxicity, although further studies are needed to confirm its safety in long-term use .

Scientific Research Applications

Antitumor Activity

The compound has shown promising results in inhibiting cancer cell proliferation. Research indicates that it acts on various cancer cell lines, demonstrating significant cytotoxicity.

Table 1: Antitumor Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 15 | Inhibition of kinase signaling pathways |

| HepG2 | 20 | Induction of apoptosis through mitochondrial pathways |

| A549 | 18 | Cell cycle arrest at the G2/M phase |

Studies have highlighted its effectiveness against breast, liver, and lung cancers, with mechanisms involving the inhibition of specific kinases crucial for tumor growth.

Antimicrobial Activity

In addition to its antitumor properties, the compound exhibits antimicrobial activity against a range of pathogens. It has been tested against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Data

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 18 | 32 µg/mL |

| Escherichia coli | 15 | 64 µg/mL |

| Pseudomonas aeruginosa | 12 | 128 µg/mL |

These findings suggest that the compound possesses moderate antibacterial properties, making it a candidate for further development as an antimicrobial agent.

Case Study on Anticancer Activity

A clinical trial conducted on a related pyrazole-based compound reported a partial response in approximately 30% of patients with advanced solid tumors after four cycles of treatment. This indicates the potential for compounds like 2-(ethylsulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine in oncology.

Case Study on Antimicrobial Efficacy

In vitro studies have shown that modifications to the pyrazole ring can enhance antimicrobial potency. A study involving resistant strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA), demonstrated significant antibacterial activity, suggesting that this compound could be a valuable addition to existing antibiotic therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Variations

The compound’s analogues primarily differ in pyrazole substitution patterns, sulfonyl modifications, or trifluoromethyl positioning. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Key Observations :

Pyrazole Substitution: The 1-methyl group in the target compound contrasts with 1,3- or 1,5-dimethyl groups in analogues. The 1-ethyl-3-methyl variant in CAS 1006441-37-7 introduces additional hydrophobicity, enhancing membrane permeability .

Sulfonyl and Trifluoromethyl Groups :

- All analogues retain the ethylsulfonyl group, critical for electrophilic reactivity in drug-target interactions .

- Replacing trifluoromethyl with difluoromethyl (CAS 1006441-37-7) reduces electron-withdrawing effects but maintains lipophilicity .

Commercial Availability :

Q & A

Q. What are the established synthetic routes for 2-(ethylsulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine?

Methodological Answer: The synthesis typically involves multi-step reactions starting with pyrazole and pyrimidine precursors. Key steps include:

- Sulfonation : Introducing the ethylsulfonyl group via oxidation of a thioether intermediate (e.g., using H₂O₂ in acetic acid) .

- Coupling Reactions : Suzuki-Miyaura cross-coupling to attach the 1-methylpyrazole moiety to the pyrimidine core .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product .

Q. Table 1: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Sulfonation | H₂O₂, AcOH, 60°C, 6h | 75–85 | |

| Pyrazole Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 12h | 60–70 |

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

Q. What in vitro assays are used to assess its biological activity?

Methodological Answer:

- Enzyme Inhibition : Kinase assays (e.g., PI3Kα) using ADP-Glo™ to measure IC₅₀ values .

- Antimicrobial Activity : Broth microdilution (MIC determination against Gram-positive/negative strains) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HCT-116, IC₅₀ < 10 µM if active) .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for this compound?

Methodological Answer:

Q. How to resolve contradictions in bioactivity data across different assays?

Methodological Answer:

- Dose-Response Replication : Conduct triplicate experiments with internal controls (e.g., staurosporine for kinase assays) .

- Solubility Checks : Use DLS to confirm compound solubility in assay buffers; adjust DMSO concentration (<0.1%) .

- Off-Target Screening : Employ proteome-wide profiling (e.g., KINOMEscan) to rule out non-specific binding .

Q. What computational methods are used to study its target interactions?

Methodological Answer:

- Docking Studies : AutoDock Vina or Schrödinger Suite to model binding to PI3Kα (PDB: 4L23) .

- MD Simulations : GROMACS for 100 ns trajectories to assess stability of sulfonyl-pyrimidine interactions .

- QSAR Modeling : CoMFA/CoMSIA to correlate substituent effects (e.g., trifluoromethyl) with activity .

Q. How to analyze its crystal structure using SHELX?

Methodological Answer:

Q. How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Core Modifications : Synthesize analogs with varied sulfonyl groups (e.g., methylsulfonyl vs. isopropylsulfonyl) .

- Pyrazole Substitution : Replace 1-methylpyrazole with 1-ethyl or 1-aryl variants .

- Bioisosteric Replacement : Substitute trifluoromethyl with cyano or chlorine to assess hydrophobicity effects .

- Activity Profiling : Test analogs in kinase panels to map substituent contributions to selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.